molecular formula C12H13NO2 B2694703 4-Propoxyquinolin-2(1H)-one CAS No. 1228185-60-1

4-Propoxyquinolin-2(1H)-one

Cat. No.: B2694703
CAS No.: 1228185-60-1
M. Wt: 203.241
InChI Key: RSNXFUXYYAFNNQ-UHFFFAOYSA-N
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Description

4-Propoxyquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by a quinoline ring system with a propoxy group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinolin-2(1H)-one and propyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 4-hydroxyquinolin-2(1H)-one is reacted with propyl bromide in the presence of the base, leading to the formation of this compound through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

4-Propoxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Propoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolin-2(1H)-one: Similar structure but with a hydroxyl group instead of a propoxy group.

    4-Methoxyquinolin-2(1H)-one: Contains a methoxy group at the 4-position.

    4-Ethoxyquinolin-2(1H)-one: Contains an ethoxy group at the 4-position.

Uniqueness

4-Propoxyquinolin-2(1H)-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the propoxy group plays a crucial role.

Properties

IUPAC Name

4-propoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-15-11-8-12(14)13-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNXFUXYYAFNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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